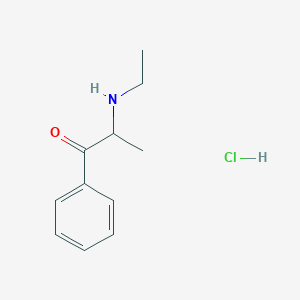

2-(Ethylamino)propiophenone hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La efedrina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de propiofenona con etilamina en condiciones de aminación reductora . La reacción generalmente utiliza un agente reductor como cianoborohidruro de sodio o gas hidrógeno en presencia de un catalizador como paladio sobre carbono.

Métodos de producción industrial: La producción industrial de efedrina a menudo implica síntesis a gran escala utilizando técnicas de aminación reductora similares. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH .

Análisis De Reacciones Químicas

Tipos de reacciones: La efedrina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La efedrina se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: El grupo cetona en la efedrina se puede reducir para formar alcoholes secundarios.

Sustitución: La efedrina puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes secundarios.

Sustitución: Formación de derivados N-alquilo o N-acilo.

Aplicaciones Científicas De Investigación

Forensic Applications

Ethcathinone has garnered attention in forensic analysis due to its presence in various illicit drug formulations. It is often detected in urine drug testing and clinical toxicology assessments. The compound's stimulant effects resemble those of amphetamines, making it relevant in the study of psychoactive substances.

Case Study: Detection in Seized Materials

A study conducted on materials seized by drug enforcement agencies utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize ethcathinone. The results indicated high purity levels of the compound, aiding in its identification during forensic investigations .

Pharmacological Research

Ethcathinone exhibits stimulant properties akin to those of amphetamines. Research indicates that it can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are critical for understanding its psychoactive effects.

Table 1: Pharmacological Effects of Ethcathinone

Toxicology Studies

The toxicological profile of ethcathinone is significant for public health and safety. Studies have shown that it can lead to adverse effects similar to other stimulants, including cardiovascular complications and potential for abuse.

Toxicity Assessment

Research has highlighted the need for comprehensive toxicity assessments of ethcathinone, particularly regarding its long-term effects and potential for addiction. This is crucial for developing regulatory frameworks around its use and distribution.

Mecanismo De Acción

La efedrina ejerce sus efectos principalmente a través de interacciones con los transportadores de membrana para monoaminas, como los transportadores de noradrenalina, los transportadores de serotonina y los transportadores de dopamina . Actúa como un liberador moderadamente activo de noradrenalina y un débil inhibidor de la recaptación de dopamina . Esta acción dual contribuye a sus propiedades estimulantes y efectos psicoactivos.

Comparación Con Compuestos Similares

La efedrina es estructuralmente similar a otras catinonas sintéticas, como:

Mefedrona: Conocida por sus fuertes efectos estimulantes y mayor potencial de abuso.

Metcatinona: Comparte propiedades estimulantes similares, pero difiere en sus vías metabólicas.

4-Cloroefedrina (4-CEC): Un derivado con una sustitución de cloro, lo que lleva a diferentes efectos farmacológicos.

Singularidad: La combinación única de efedrina de liberación moderada de noradrenalina y débil inhibición de la recaptación de dopamina la distingue de otras catinonas sintéticas, que pueden tener efectos más fuertes en los sistemas de dopamina o serotonina .

Actividad Biológica

2-(Ethylamino)propiophenone hydrochloride, commonly known as ethcathinone , is a synthetic compound belonging to the cathinone class. Cathinones are structurally similar to amphetamines and are known for their psychoactive properties. Ethcathinone has garnered attention in pharmacological research due to its potential biological activities, including stimulant effects and interactions with neurotransmitter systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 51553-17-4

- Molecular Formula : C11H15ClN

- Molecular Weight : 201.70 g/mol

The compound features an ethylamino group attached to the propiophenone structure, which contributes to its biological activity.

Ethcathinone primarily acts as a monoamine reuptake inhibitor , particularly affecting dopamine, norepinephrine, and serotonin transporters. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and energy levels. The specific binding affinities and potencies can vary, influencing the compound's overall effects on the central nervous system.

Stimulant Effects

Research indicates that ethcathinone exhibits significant stimulant properties similar to other cathinones and amphetamines. Studies have shown that it can induce hyperactivity, increased locomotion, and heightened alertness in animal models. The stimulant effects are dose-dependent, with higher concentrations leading to more pronounced behaviors.

Neurochemical Interactions

Ethcathinone's interaction with neurotransmitter systems has been explored in various studies:

- Dopamine Release : Ethcathinone has been shown to increase dopamine release in the nucleus accumbens, a key region associated with reward and addiction pathways.

- Serotonin Modulation : It also influences serotonin levels, which may contribute to its mood-enhancing effects.

Study on Neuropharmacological Effects

A study conducted by examined the neuropharmacological effects of ethcathinone on rodent models. The findings indicated that administration of ethcathinone resulted in:

- Increased locomotion (up to 150% compared to control).

- Enhanced sensitivity to rewards in operant conditioning tasks.

The study concluded that ethcathinone's stimulant properties could be attributed to its action on dopamine pathways.

Toxicological Profile

Research published in highlighted the toxicological aspects of ethcathinone. It was found that:

- High doses led to significant cardiovascular stress in animal models.

- Behavioral assays indicated potential for dependence with repeated exposure.

Comparative Biological Activity Table

| Compound | Primary Action | Dopamine Reuptake Inhibition | Serotonin Reuptake Inhibition | Notable Effects |

|---|---|---|---|---|

| Ethcathinone | Stimulant | Moderate | Low | Increased locomotion, euphoria |

| Methamphetamine | Stimulant | High | Moderate | Euphoria, increased energy |

| Methylphenidate | Stimulant | Moderate | Moderate | Improved focus, reduced fatigue |

Propiedades

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDYVFUJZVVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332526 | |

| Record name | 2-(Ethylamino)propiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51553-17-4 | |

| Record name | Ethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051553174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)propiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-(Ethylamino)propiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ59TT7X5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.